molecular formula C13H13BrN2 B14854674 N-Benzyl-2-bromo-N-methylpyridin-3-amine

N-Benzyl-2-bromo-N-methylpyridin-3-amine

Cat. No.: B14854674
M. Wt: 277.16 g/mol
InChI Key: ITXMJMBZLKLVBL-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-N-methylpyridin-3-amine is a chemical compound with the molecular formula C₁₃H₁₃BrN₂ It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-bromo-N-methylpyridin-3-amine typically involves the bromination of N-Benzyl-N-methylpyridin-3-amine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-bromo-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.

    Reduction Reactions: The bromine atom can be reduced to form N-Benzyl-N-methylpyridin-3-amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include N-Benzyl-2-azido-N-methylpyridin-3-amine, N-Benzyl-2-thiocyanato-N-methylpyridin-3-amine, and various N-substituted derivatives.

    Oxidation Reactions: The major product is this compound N-oxide.

    Reduction Reactions: The major product is N-Benzyl-N-methylpyridin-3-amine.

Scientific Research Applications

N-Benzyl-2-bromo-N-methylpyridin-3-amine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromo-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5-bromo-N-methylpyridin-2-amine
  • N-Benzyl-2-chloro-N-methylpyridin-3-amine
  • N-Benzyl-2-iodo-N-methylpyridin-3-amine

Uniqueness

N-Benzyl-2-bromo-N-methylpyridin-3-amine is unique due to the position of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different reactivity patterns and binding properties due to the size and electronegativity of the bromine atom.

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

N-benzyl-2-bromo-N-methylpyridin-3-amine

InChI

InChI=1S/C13H13BrN2/c1-16(10-11-6-3-2-4-7-11)12-8-5-9-15-13(12)14/h2-9H,10H2,1H3

InChI Key

ITXMJMBZLKLVBL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=CC=C2)Br

Origin of Product

United States

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